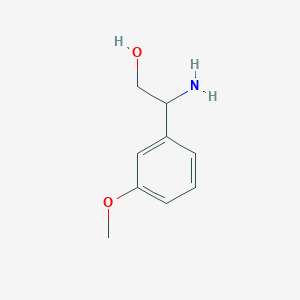

2-Amino-2-(3-methoxyphenyl)ethanol

Overview

Description

“2-Amino-2-(3-methoxyphenyl)ethanol” is a chemical compound with the molecular formula C9H13NO2 . It has a molecular weight of 167.21 . The compound is typically a white to yellow solid .

Molecular Structure Analysis

The InChI code for “2-Amino-2-(3-methoxyphenyl)ethanol” is 1S/C9H13NO2/c1-12-8-4-2-3-7(5-8)9(10)6-11/h2-5,9,11H,6,10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“2-Amino-2-(3-methoxyphenyl)ethanol” is a white to yellow solid . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications

Anticancer Evaluation

A combinatorial synthesis of 2-amino-4-phenyl-5-H-indeno[1,2-d]pyrimidine-5-one derivatives, involving a component structurally similar to 2-Amino-2-(3-methoxyphenyl)ethanol, demonstrated significant potency against the human breast cancer cell line MCF7. This synthesis utilized an alkaline water–ethanol mediated process and emphasized green chemistry principles, highlighting the compound's potential in cancer research and treatment (Patravale et al., 2014).

Synthesis of Optically Active β-AminoAlcohols

Research on the asymmetric transfer hydrogenation of α-amino ketones, closely related to 2-Amino-2-(3-methoxyphenyl)ethanol, led to the synthesis of optically active amino alcohols. These compounds were synthesized with high enantiomeric excesses and yields, demonstrating the versatility of 2-Amino-2-(3-methoxyphenyl)ethanol in synthesizing optically active compounds (Zhou Xu et al., 2010).

β-Receptor Differentiation

Studies involving structural modification of 1-(3,4-dihydroxyphenyl)-2-amino-ethanol, which shares structural similarities with 2-Amino-2-(3-methoxyphenyl)ethanol, demonstrated its role in differentiating β-receptor populations into β-1 and β-2 types. This finding is crucial in understanding receptor behavior in various tissues and organs (Lands et al., 1967).

Kinetics in Organic Chemistry

Investigations into the kinetics and mechanisms of reactions involving 3-methoxyphenyl compounds, structurally related to 2-Amino-2-(3-methoxyphenyl)ethanol, provided insights into the interactions of secondary alicyclic amines with thionocarbonates. This research contributes to a deeper understanding of reaction mechanisms in organic chemistry (Castro et al., 2001).

Heterocyclic Compound Synthesis

The compound has been used in the synthesis of heterocyclic compounds, demonstrating its utility in creating complex chemical structures with potential pharmacological applications (Kametani et al., 1970).

Solid Phase Carbohydrate Synthesis

In carbohydrate chemistry, a novel linker was synthesized starting from a compound structurally similar to 2-Amino-2-(3-methoxyphenyl)ethanol. This research is pivotal for advancing methods in solid-phase carbohydrate synthesis, which has significant implications in drug development and biochemistry (Weigelt & Magnusson, 1998).

Cytotoxicity in Cancer Research

A study focused on synthesizing 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, structurally related to 2-Amino-2-(3-methoxyphenyl)ethanol, and evaluating their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This highlights its potential in developing anticancer agents (Hassan et al., 2014).

Antibacterial Activities

Research on the synthesis of 2-Amino-2-(3-methoxyphenyl)ethanol derivatives and their complexes with metals demonstrated strong antibacterial activity, especially against Escherichia coli. This suggests its potential use in developing new antibacterial agents (Li-fen, 2011).

Safety and Hazards

Mechanism of Action

Target of Action

This compound is a derivative of ethanolamine, which is known to interact with various receptors and enzymes in the body . .

Mode of Action

As a derivative of ethanolamine, it may interact with its targets in a similar manner, potentially acting as a ligand for certain receptors or as a substrate or inhibitor for certain enzymes . The methoxyphenyl group could also influence the compound’s interactions with its targets.

Biochemical Pathways

Ethanolamine derivatives can be involved in a variety of biochemical pathways, including lipid metabolism and signal transduction . The methoxyphenyl group may alter the compound’s involvement in these pathways.

Action Environment

The action, efficacy, and stability of 2-Amino-2-(3-methoxyphenyl)ethanol could be influenced by various environmental factors . These could include the pH and composition of the local environment, the presence of other molecules that can interact with the compound, and the temperature. The compound’s storage conditions are also important for its stability, with recommendations to keep it in a dark place, sealed and dry, at 2-8°C .

properties

IUPAC Name |

2-amino-2-(3-methoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-12-8-4-2-3-7(5-8)9(10)6-11/h2-5,9,11H,6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAHLSZOSVFWLMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30623468 | |

| Record name | 2-Amino-2-(3-methoxyphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

325153-00-2 | |

| Record name | β-Amino-3-methoxybenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=325153-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-2-(3-methoxyphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

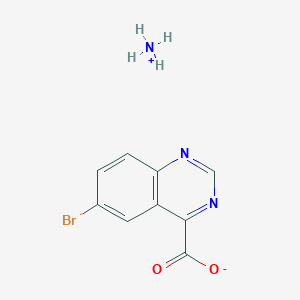

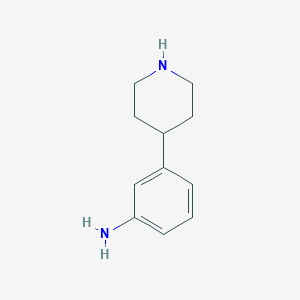

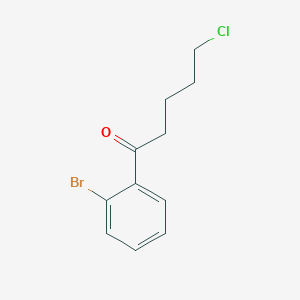

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Benzyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B1291588.png)

![6-Amino-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B1291591.png)